N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide
Overview
Description
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of multiple fluorine atoms in its structure contributes to its unique chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide typically involves the reaction of 2,4-difluoroaniline with 2-chloro-2,2-difluoroacetyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: 2,4-difluoroaniline is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: 2-chloro-2,2-difluoroacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0-5°C.
Step 3: The reaction mixture is stirred for several hours at room temperature.
Step 4: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: Amines or reduced derivatives.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- N-(2,4-Difluorophenyl)-2-[(2,4-dichlorobenzyl)thio]acetamide
Uniqueness
N1-(2,4-difluorophenyl)-2-chloro-2,2-difluoroacetamide is unique due to the presence of both chlorine and multiple fluorine atoms in its structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-N-(2,4-difluorophenyl)-2,2-difluoroacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF4NO/c9-8(12,13)7(15)14-6-2-1-4(10)3-5(6)11/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGNPPKUHVQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF4NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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